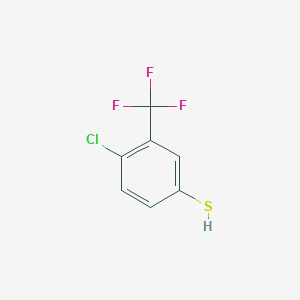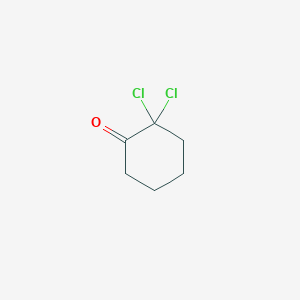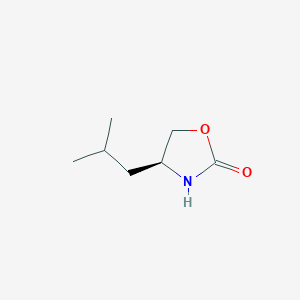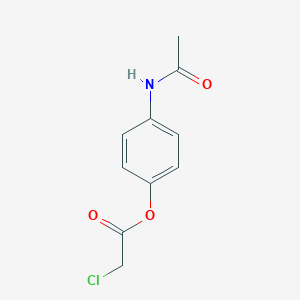
4-Acetamidophenyl 2-chloroacetate
Overview
Description
4-Acetamidophenyl 2-chloroacetate is an organic compound with the molecular formula C₁₀H₁₀ClNO₃. It is a derivative of acetamidophenol and chloroacetic acid, characterized by the presence of an acetamido group and a chloroacetate ester. This compound is of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl 2-chloroacetate typically involves the esterification of 4-acetamidophenol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve additional purification steps such as recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidophenyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and chloroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, with the reaction typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Major Products:
Nucleophilic Substitution: Produces amide derivatives, which are often pharmacologically active compounds.
Hydrolysis: Yields 4-acetamidophenol and chloroacetic acid.
Scientific Research Applications
4-Acetamidophenyl 2-chloroacetate is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of prodrugs such as propacetamol, which is used for pain and fever management.
Biological Studies: The compound is used to study enzyme-catalyzed reactions, particularly those involving esterases and amidases.
Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals, where its reactivity and functional groups are exploited to create complex molecules.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 2-chloroacetate primarily involves its conversion to active metabolites. For instance, in the case of propacetamol, the compound is hydrolyzed by plasma esterases to release acetaminophen, which inhibits prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
4-Acetamidophenol (Acetaminophen): A widely used analgesic and antipyretic.
Chloroacetic Acid: Used in the synthesis of various organic compounds.
Comparison: 4-Acetamidophenyl 2-chloroacetate is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions compared to its individual components. This versatility makes it a valuable intermediate in synthetic chemistry, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
(4-acetamidophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVNQDYDVGMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534119 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-63-0 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

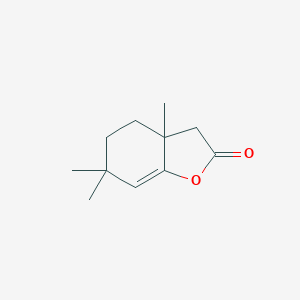
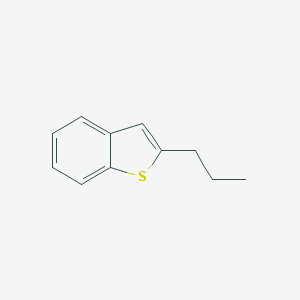
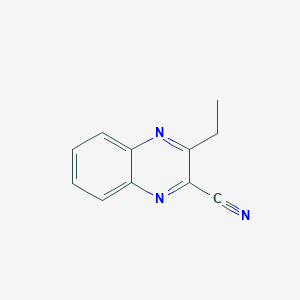

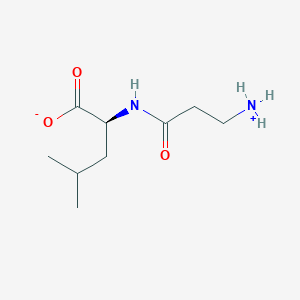
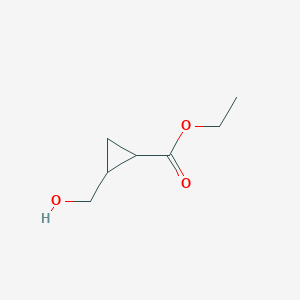
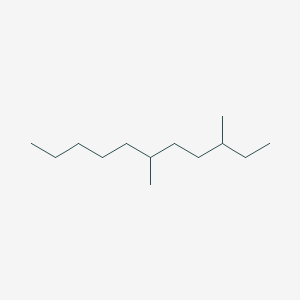

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
